5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione: is a synthetic indole derivative with significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione involves the reaction of 2,3-dihydro-1H-indole-2,3-dione with bromine and methanol. This reaction is typically carried out at room temperature, resulting in a high yield of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with fewer oxygen atoms or altered oxidation states.
Substitution: Substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is used as a synthetic intermediate in the preparation of other indole derivatives.
Biology: The compound has shown potential in biological studies, particularly in the development of new antibiotics and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a new cancer therapy. Its biological activity makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound can be used in the synthesis of various pharmaceuticals and fine chemicals.
Mechanism of Action
The exact mechanism of action of 5-bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is still under investigation. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in cancer cell proliferation, inflammation, and microbial growth. Studies are ongoing to determine its precise molecular targets and the pathways it influences.
Comparison with Similar Compounds
- 5-Bromo-2,3-dihydro-1H-indole-2,3-dione
- 7-Methoxy-2,3-dihydro-1H-indole-2,3-dione
- 5-Fluoro-7-methoxy-2,3-dihydro-1H-indole-2,3-dione
Comparison: 5-Bromo-7-methoxy-2,3-dihydro-1H-indole-2,3-dione is unique due to the presence of both bromine and methoxy groups, which contribute to its distinct biological activity. Compared to its analogs, this compound has shown more significant potential in cancer therapy and antibiotic development.
Properties
CAS No. |
1360955-43-6 |
---|---|
Molecular Formula |
C9H6BrNO3 |
Molecular Weight |
256.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.